molecular formula C17H15ClN2O2 B2824673 N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide CAS No. 1795299-82-9

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide

Cat. No.: B2824673
CAS No.: 1795299-82-9
M. Wt: 314.77
InChI Key: PBXLFCDZFAEOFE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, which incorporates a chlorophenyl group, a methoxyethyl chain, and a cyanobenzamide moiety, suggests potential for interaction with various biological targets. Similar compounds containing carboxamide and chlorophenyl groups are frequently investigated for their diverse biological activities . For instance, research into structurally related molecules has explored areas such as enzyme inhibition and receptor antagonism, indicating a broad scope of potential research applications for this chemical scaffold . The specific mechanism of action, primary research applications, and molecular targets for this compound are subjects for ongoing or future investigation by the scientific community. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for conducting all necessary experiments to determine the compound's properties and suitability for their specific projects.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-22-16(14-7-2-3-8-15(14)18)11-20-17(21)13-6-4-5-12(9-13)10-19/h2-9,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXLFCDZFAEOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with a Grignard reagent, such as 2-chlorophenyl magnesium bromide, to form an intermediate ketone. This intermediate is then subjected to a series of reactions, including dehydration and oxidation, to yield the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Differences: N-Substituent: 2-hydroxy-1,1-dimethylethyl vs. 2-(2-chlorophenyl)-2-methoxyethyl. Benzoyl Substituent: 3-methyl vs. 3-cyano.
  • Key Findings: The hydroxy and dimethyl groups in the N-substituent enable N,O-bidentate coordination, making it suitable for metal-catalyzed C–H bond functionalization .
  • Synthesis: Prepared via reaction of 3-methylbenzoic acid/chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely use of 2-(2-chlorophenyl)-2-methoxyethylamine for the target compound .

(Z)-N-(3-Chloro-2'-Methoxybiphenyl-4-yl)-2-Cyano-3-Hydroxybut-2-Enamide

  • Structural Differences :
    • Core Structure : Biphenyl system vs. benzamide.
    • Functional Groups : Additional hydroxyl and conjugated enamide (Z-configuration) vs. methoxyethyl and simple benzamide.
  • Key Findings: The biphenyl system enhances lipophilicity, while the conjugated cyano-enamide group may participate in hydrogen bonding or π-π stacking .

2-(2-Chlorophenyl)-N-(2-Cyanoethyl)-N-Methylacetamide

  • Structural Differences: Backbone: Acetamide vs. benzamide. N-Substituents: 2-cyanoethyl and methyl vs. 2-(2-chlorophenyl)-2-methoxyethyl.
  • Molecular weight (236.70 g/mol) is significantly lower than the target compound’s estimated molecular weight (~330 g/mol), affecting solubility and bioavailability .

Methylclonazepam (5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-One)

  • Structural Differences: Core Structure: Benzodiazepine vs. benzamide. Functional Groups: Nitro and diazepine ring vs. cyano and methoxyethyl.
  • Key Findings: The 2-chlorophenyl group is common in both compounds, suggesting shared lipophilic binding interactions in biological targets. Methylclonazepam’s nitro group enhances electrophilicity, unlike the cyano group, which may act as a hydrogen bond acceptor .

Goxalapladib (CAS-412950-27-7)

  • Structural Differences :
    • Core Structure : Naphthyridine-acetamide vs. benzamide.
    • Substituents : Trifluoromethyl, piperidinyl, and difluorophenyl vs. chlorophenyl and methoxyethyl.
  • Key Findings :
    • The naphthyridine core and trifluoromethyl groups confer enhanced metabolic stability compared to simpler benzamides.
    • Both compounds feature methoxyethyl groups, which may improve solubility in polar solvents .

Implications for Research and Development

  • Synthetic Chemistry : The target compound’s methoxyethyl and chlorophenyl groups may require specialized amines or coupling reagents for synthesis, as seen in analogous compounds .
  • Material Science: The cyano group’s electron-withdrawing nature could stabilize charge-transfer complexes, analogous to biphenyl systems in optoelectronic materials .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl, methoxyethyl, cyano groups) and assesses purity. Key signals include the methoxy singlet (~δ 3.3 ppm) and aromatic protons (~δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy:
    • Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitrile C≡N absorption (~2220–2260 cm⁻¹) .

How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?

Q. Advanced

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates and stabilize transition states .
  • Catalyst Optimization: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
  • Temperature Control: Maintain temperatures below 30°C to prevent decomposition of the nitrile group .
  • Real-Time Monitoring: Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

What methodologies are recommended for analyzing discrepancies in reported biological activities of this compound across different studies?

Q. Advanced

  • Cross-Validation Assays:
    • Use radioligand binding assays to quantify receptor affinity (e.g., GABAₐ or kinase targets) and compare with enzyme inhibition assays (e.g., IC₅₀ measurements) .
  • Structural-Activity Relationship (SAR) Studies:
    • Synthesize analogs with modified substituents (e.g., replacing cyano with nitro) to isolate contributions of specific functional groups .
  • Meta-Analysis of Data:
    • Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability in potency measurements .

What purification techniques are suitable for isolating this compound with high purity?

Q. Basic

  • Recrystallization: Use a mixed solvent system (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
  • Flash Chromatography: Optimize mobile phase (e.g., 30–40% ethyl acetate in hexane) to separate amide products from acylurea by-products .
  • Preparative HPLC: Apply a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA) for >99% purity in pharmacological studies .

How does the electronic nature of substituents on the benzamide moiety influence the reactivity of this compound in nucleophilic reactions?

Q. Advanced

  • Electron-Withdrawing Effects:
    • The cyano group at the 3-position activates the benzamide carbonyl toward nucleophilic attack (e.g., by amines or hydrazines) via inductive effects, increasing reaction rates .
  • Steric Considerations:
    • The 2-methoxyethyl group may hinder access to the amide carbonyl, necessitating bulky nucleophiles (e.g., Grignard reagents) to proceed under high-temperature conditions .

What are the common intermediates encountered in the multi-step synthesis of this compound?

Q. Basic

  • 2-(2-Chlorophenyl)-2-methoxyethylamine: Synthesized via reductive amination of 2-chlorophenylacetone with methoxyamine .
  • 3-Cyanobenzoyl Chloride: Prepared by treating 3-cyanobenzoic acid with thionyl chloride (SOCl₂) under reflux .
  • Protected Amine Intermediates: Use Boc or Fmoc groups to prevent undesired side reactions during coupling steps .

What in silico approaches can predict the binding affinity of this compound to potential pharmacological targets?

Q. Advanced

  • Molecular Docking:
    • Employ AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., serotonin receptors) using crystal structures from the PDB .
  • Quantitative Structure-Activity Relationship (QSAR):
    • Train models with descriptors like logP , topological polar surface area (TPSA) , and H-bond acceptor counts to predict IC₅₀ values .
  • Molecular Dynamics Simulations:
    • Simulate ligand-receptor complexes in explicit solvent (e.g., water/ions) to assess binding stability over 100-ns trajectories .

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